8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid
Description
8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is a complex organic compound that combines the structural features of fluorenylmethoxycarbonyl (Fmoc) and quinoline. This compound is notable for its applications in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)16-12-15-6-5-11-22(23(15)26-13-16)27-25(30)31-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-13,21H,14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWZLZTPYVDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=CC(=CN=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Halogenated Quinolines
A patent-derived method substitutes nitro reduction with palladium-catalyzed amination:
Solid-Phase Synthesis Adaptations
Peptide synthesis protocols suggest immobilizing the quinoline carboxylic acid on Wang resin, enabling sequential Fmoc deprotection and coupling. However, this approach necessitates orthogonal protection of the carboxylic acid.
Challenges and Optimization Strategies
- Byproduct Formation : Di-Fmoc derivatives arise from excess Fmoc-Cl; stoichiometric control and low-temperature addition mitigate this.
- Ester Hydrolysis Sensitivity : LiOH outperforms NaOH in minimizing Fmoc group cleavage during saponification.
- Solvent Selection : 1,4-Dioxane/water mixtures balance substrate solubility and reaction homogeneity.
Mechanism of Action
The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed by a base such as piperidine. In biological applications, the quinoline moiety can interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation.
Comparison with Similar Compounds
Fmoc-Amino Acids: Other Fmoc-protected amino acids used in peptide synthesis.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have significant pharmacological activities.
Uniqueness: 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is unique due to its dual functionality, combining the protective Fmoc group with the bioactive quinoline moiety. This makes it particularly valuable in applications requiring both protection and bioactivity.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Biological Activity
8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid is a derivative of quinoline that has gained attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core structure with a fluorenylmethoxycarbonyl (Fmoc) amino group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 437.5 g/mol. The presence of the Fmoc group enhances its stability and solubility, making it suitable for various biological assays.
Biological Activity Overview
Recent studies have investigated the biological activities of quinoline derivatives, including 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid. Key areas of focus include:
- Anti-inflammatory Effects : The compound has shown promising anti-inflammatory properties in vitro. In a study involving RAW264.7 mouse macrophages, it exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammation, demonstrating lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antiproliferative Activity : The compound also demonstrated considerable antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). It was noted that structural modifications within the quinoline series can enhance cytotoxicity against these cell lines .
The mechanisms underlying the biological activities of this compound are multi-faceted:
- DNA Interaction : In-silico studies suggest that the compound interacts with DNA in the minor groove, which may contribute to its anticancer properties. The binding interactions were characterized by hydrogen bonding with adenine and guanine bases, indicating potential as a DNA-targeting agent .
- Metal Chelation : The ability to chelate divalent metals could also play a role in its pharmacological effects. This chelation may enhance the compound's stability and bioactivity in biological systems .
Efficacy Data
Table 1 summarizes key findings from recent studies regarding the biological activity of 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid:
Case Studies
- Study on Anti-inflammatory Properties : A study evaluated several quinoline derivatives, including the target compound, for their anti-inflammatory effects on RAW264.7 macrophages. Results indicated that the compound significantly reduced inflammatory markers without inducing cytotoxicity, suggesting its potential as a safer alternative to conventional NSAIDs .
- Antiproliferative Effects : Another research effort assessed the antiproliferative activity across multiple cancer cell lines. The findings revealed that 8-(9H-Fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid exhibited selective cytotoxicity, particularly effective against MCF7 and HeLa cells, reinforcing its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-3-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling to the quinoline-3-carboxylic acid scaffold. Key steps include:
- Protection : Use Fmoc-Cl (or Fmoc-OSu) in anhydrous DMF with a base (e.g., DIEA) to protect the amine group at 0–4°C to minimize racemization .
- Coupling : Activate the carboxylic acid with HATU/DIPEA in DCM or DMF, followed by reaction with the quinoline derivative. Monitor pH to avoid premature Fmoc deprotection .
- Purification : Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to isolate the product. Yields >70% are achievable with stoichiometric control of reagents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) confirm Fmoc group integrity (δ 4.2–4.4 ppm for CH2 of Fmoc) and quinoline protons (aromatic multiplet signals at δ 7.5–9.0 ppm) .
- HPLC-MS : ESI-MS in positive ion mode detects [M+H] (expected m/z ~493.5 for C27H21N3O4). Purity >95% is achievable with C18 columns .
- FT-IR : Peaks at 1700–1750 cm (C=O stretch of Fmoc and carboxylic acid) and 1520 cm (C-N stretch) .
Q. How can researchers mitigate decomposition during storage?
- Best Practices :
- Store lyophilized solids at -20°C under argon to prevent hydrolysis of the Fmoc group.
- Avoid aqueous solutions at pH >8, which accelerate Fmoc cleavage. Use TFA-stabilized buffers for short-term storage .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in synthetic batches?
- Chiral Resolution :
- Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers.
- Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems .
Q. How does the compound interact with bacterial topoisomerases, and what structural modifications enhance activity?
- Mechanistic Studies :
- Molecular Docking : The quinoline core intercalates with DNA gyrase (PDB: 2XCT), while the Fmoc group may hinder binding. Replace Fmoc with smaller protecting groups (e.g., Boc) to improve target engagement .
- SAR Analysis : Fluorination at C6/C8 of the quinoline ring increases hydrophobicity and membrane permeability, as seen in fluoroquinolone derivatives .
Q. What computational models predict its stability under physiological conditions?
- In Silico Tools :
- Use Schrödinger’s QikProp to calculate logP (~3.2) and solubility (≈0.1 mg/mL in water), indicating moderate bioavailability.
- MD simulations (AMBER force field) show Fmoc group hydrolysis dominates at pH 7.4 (half-life ~48 hours) .
Data Contradictions and Troubleshooting
Q. Conflicting reports on fluorescence properties: How to validate?
- Resolution :
- Fluorescence emission (λex 360 nm, λem 450 nm) is quenched by the Fmoc group. Confirm via comparative assays with Fmoc-free analogs .
- Use time-resolved fluorescence to distinguish between static and dynamic quenching mechanisms .
Q. Discrepancies in biological activity across studies: What factors contribute?
- Key Variables :
- Purity thresholds: Batches with <90% purity (via HPLC) show reduced antimicrobial activity.
- Solvent residues (e.g., DMF) in final products can inhibit enzyme activity. Validate via H NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
